molecular formula C16H10F3NO B1325424 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-51-5

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone

Cat. No. B1325424
M. Wt: 289.25 g/mol
InChI Key: XSSBWRNQQOHIJK-UHFFFAOYSA-N
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Description

The compound “2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone” is likely a complex organic molecule. It appears to contain a cyanophenyl group (a phenyl ring with a cyanide (-CN) substituent), a trifluoromethyl group (-CF3), and an acetophenone group (a phenyl ring with a carbonyl (-C=O) and a methyl (-CH3) substituent).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the cyanophenyl and trifluoromethyl groups, and the formation of the acetophenone group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the phenyl rings could lead to a planar structure, while the electronegative cyanide and trifluoromethyl groups could create areas of high electron density.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The cyanide group is a strong nucleophile and could participate in various substitution reactions. The carbonyl group of the acetophenone could be involved in addition reactions. The trifluoromethyl group is generally quite stable but could potentially undergo reactions under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanide and carbonyl groups could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which would be influenced by factors such as the size and shape of the molecule and the presence of polar groups.


Scientific Research Applications

Optoelectronic Properties

Compounds with cyano groups, including structures similar to 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone, show distinct optoelectronic properties. For example, the electron-withdrawing substituent position significantly impacts the photochromism, fluorescence, and electrochemical properties of such compounds. This is exemplified in the synthesis of photochromic diarylethenes with varying cyano group positions, which demonstrated differences in their optoelectronic features due to the varying electron-withdrawing abilities and steric effects of the cyano groups (Liu et al., 2007).

Synthesis of Fluorescent Properties

Trifluoro-1-phenyl-1,3-butanedione and thenoyltrifluoroacetophenone, which are structurally related to 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone, have been used to synthesize ternary Eu(Ⅲ) complexes. These compounds exhibit strong red fluorescence in both solution and solid states under UV light. Their synthesis and the study of their fluorescent properties have broadened understanding in this field (Cheng Ming-qiang, 2002).

Polymer Synthesis and Gas Transport Properties

Aromatic 3F polymers have been synthesized using 2,2,2-trifluoroacetophenone, which shares a functional group with 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone. These polymers display high glass transition temperatures and excellent thermal stability, making them suitable for applications in gas transport. Their structural variations lead to different permeability coefficients for gases like CO2 and H2, demonstrating their potential in materials science (Guzmán-Gutiérrez et al., 2008).

Bioreduction in Pharmaceutical Applications

An enzyme derived from Burkholderia cenocepacia has been found to efficiently reduce 3, 5-bis(trifluoromethyl) acetophenone, similar in structure to 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone. This enzyme shows potential as a catalyst for producing aromatic chiral alcohols, crucial in pharmaceutical applications (Yu et al., 2018).

Safety And Hazards

As with any chemical compound, handling “2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone” would require appropriate safety precautions. The cyanide group is potentially toxic, so care would need to be taken to avoid ingestion or inhalation. The compound should also be kept away from heat or open flame, as organic compounds can often be flammable.


Future Directions

The future study of this compound could involve further exploration of its reactivity and potential uses. For example, it could be investigated as a potential precursor for the synthesis of other complex organic molecules. Additionally, if it were found to have biological activity, it could be studied as a potential pharmaceutical compound.


Please note that this is a general analysis based on the structure and functional groups present in the compound. The exact properties and reactivity could vary depending on the specific arrangement of these groups in the molecule. For a detailed analysis, experimental studies would be needed.


properties

IUPAC Name

3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-2-1-6-13(14)15(21)9-11-4-3-5-12(8-11)10-20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSBWRNQQOHIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642334
Record name 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone

CAS RN

898784-51-5
Record name 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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